molecular formula C19H18N4OS B258414 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether

Numéro de catalogue B258414
Poids moléculaire: 350.4 g/mol
Clé InChI: IDQLCYGBBCOBMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether, also known as MPTM, is a novel compound that has gained attention in recent years due to its potential therapeutic applications.

Mécanisme D'action

The exact mechanism of action of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether is not fully understood. However, it has been proposed that 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether may also interact with various receptors, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to have various biochemical and physiological effects. In cancer cells, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to induce apoptosis by activating caspase-3 and caspase-9. 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has also been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2. In diabetes research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to increase the expression of glucose transporter 4 (GLUT4) and enhance insulin signaling. In neurodegenerative disorder research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and reduce oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether is its potential as a multi-targeted therapeutic agent. 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether may be able to modulate multiple signaling pathways and receptors, making it a promising candidate for the treatment of various diseases. However, one limitation of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Orientations Futures

There are several future directions for 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether research. One direction is to further investigate the mechanism of action of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether and identify its molecular targets. Another direction is to optimize the synthesis method of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether in animal models and clinical trials. Finally, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether may have potential applications in other diseases, such as inflammation and cardiovascular disorders, which warrant further investigation.

Méthodes De Synthèse

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether can be synthesized via a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with 1,2,4-triazole-3-thiol to form 4-methylbenzenesulfonyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 4-methylphenylmagnesium bromide to form the corresponding sulfonyl-substituted triazole. Finally, the sulfonyl group is removed by treatment with sodium methoxide to yield 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether.

Applications De Recherche Scientifique

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to have neuroprotective effects and improve cognitive function.

Propriétés

Nom du produit

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether

Formule moléculaire

C19H18N4OS

Poids moléculaire

350.4 g/mol

Nom IUPAC

3-[(4-methylphenoxy)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C19H18N4OS/c1-13-3-7-15(8-4-13)17-12-25-19-21-20-18(23(19)22-17)11-24-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

Clé InChI

IDQLCYGBBCOBMN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)COC4=CC=C(C=C4)C

SMILES canonique

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)COC4=CC=C(C=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.